2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
The compound 2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide features a 2,3-dimethoxy-substituted benzamide core linked via an amide bond to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline’s nitrogen is sulfonylated with a thiophene-2-sulfonyl group. The thiophene sulfonyl group introduces aromaticity and electron-withdrawing properties, which may influence binding affinity, metabolic stability, and solubility compared to analogs with alternative substituents.
Properties
IUPAC Name |
2,3-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-19-8-3-7-17(21(19)29-2)22(25)23-16-11-10-15-6-4-12-24(18(15)14-16)31(26,27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZNJKSGJZAWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
Table 1: Key Structural Differences Among Analogs
Key Observations:
Substituent Effects on Electronic Properties: The thiophene-2-sulfonyl group in the target compound is bulkier and more electron-withdrawing than the 2-methylpropanoyl group in G511-0318 . This may enhance interactions with polar residues in enzymatic binding pockets.
Benzamide Modifications :
Functional and Pharmacological Implications
- Target Selectivity: Morpholine derivatives (10e–10g) exhibit mTOR inhibition , suggesting the tetrahydroquinoline scaffold is adaptable for kinase targets. The target compound’s thiophene sulfonyl group may favor interactions with cysteine proteases or sulfotransferases. The 5-bromo-2,3-dimethoxy analog in acts as a dopaminergic ligand , highlighting the role of halogenation in receptor selectivity.
- 2,3-Dimethoxy substituents may confer antioxidant properties, as seen in polyphenolic analogs.
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